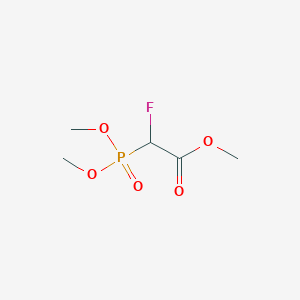
Ethyl 3-hydroxy-3-(m-tolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-3-(m-tolyl)propanoate is an organic compound with the molecular formula C12H16O3. It is a derivative of propanoic acid and contains a hydroxy group and a tolyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3-(m-tolyl)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with m-tolualdehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, followed by hydrolysis and esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-3-(m-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-3-(m-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reactant in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-3-(m-tolyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tolyl group can influence the compound’s lipophilicity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-3-(m-tolyl)propanoate can be compared with similar compounds such as:
Ethyl 3-hydroxy-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Ethyl 3-hydroxy-3-(o-tolyl)propanoate: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Ethyl 3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tolyl group.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and interactions due to the position of the tolyl group.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10/h4-7,11,13H,3,8H2,1-2H3 |
Clé InChI |
NGXARMXIZFWMMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


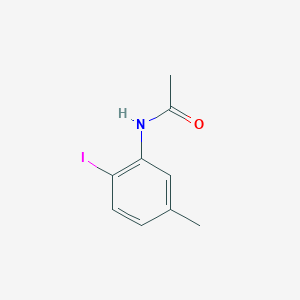
![3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13691209.png)
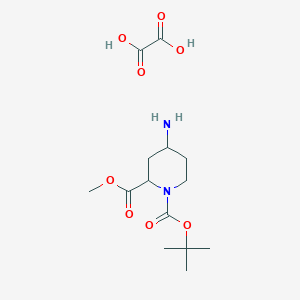
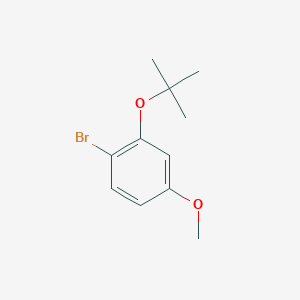
![Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate](/img/structure/B13691222.png)
![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)
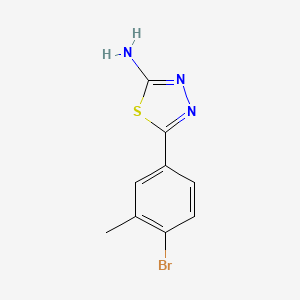
![2-Amino-2-[4-(tert-butyl)phenyl]acetamide](/img/structure/B13691231.png)
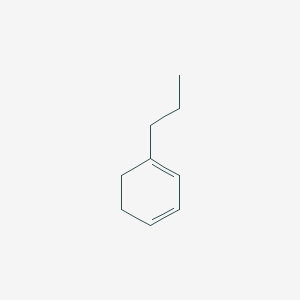
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)



